molecular formula C36H51N5O2 B607299 EML-405 CAS No. 2101954-79-2

EML-405

Cat. No.: B607299
CAS No.: 2101954-79-2
M. Wt: 585.837
InChI Key: MJSAAVJPPGYWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EML-405 (CAS 2101954-79-2) is a small-molecule inhibitor that specifically targets Spindlin1 (SPIN1), a histone methylation reader protein with roles in transcriptional co-activation and carcinogenesis . This compound engages the aromatic cages of SPIN1's first and second Tudor domains, effectively competing with histone binding and blocking SPIN1's ability to "read" the H3K4me3 mark, a key histone post-translational modification . The binding affinity (Kd) of this compound for SPIN1 is approximately 14-15 µM, and it demonstrates stabilization of the recombinant protein in thermal shift assays . Co-crystallographic studies have confirmed the binding mode of this compound, revealing how it bridges the Tudor domains and providing a structural basis for the rational design of more potent and selective analogs, such as EML631-633 . As a research chemical, this compound serves as a valuable tool compound for investigating SPIN1 biology, probing methyl-dependent protein-protein interactions, and exploring the therapeutic potential of disrupting epigenetic signaling in diseases like cancer . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2101954-79-2

Molecular Formula

C36H51N5O2

Molecular Weight

585.837

IUPAC Name

(2-(phenylamino)-1,4-phenylene)bis((4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)methanone)

InChI

InChI=1S/C36H51N5O2/c42-35(40-24-14-29(15-25-40)12-22-38-18-4-5-19-38)31-10-11-33(34(28-31)37-32-8-2-1-3-9-32)36(43)41-26-16-30(17-27-41)13-23-39-20-6-7-21-39/h1-3,8-11,28-30,37H,4-7,12-27H2

InChI Key

MJSAAVJPPGYWEY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(NC2=CC=CC=C2)=C1)C(N3CCC(CC3)CCN4CCCC4)=O)N5CCC(CCN6CCCC6)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EML-405;  EML 405;  EML405; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

EML-405 belongs to a class of fluorinated aromatic carboxylic acids. Below is a comparative analysis with two structurally analogous compounds:

Compound A (CAS No. [Withheld for Anonymity])

  • Molecular formula : C₇H₅ClO₂ (chlorine substitution instead of fluorine).
  • Molecular weight : 156.56 g/mol .
  • LogP : 1.85–2.15 (higher lipophilicity due to chlorine’s larger atomic radius).
  • Synthesis : Prepared via Friedel-Crafts acylation at 60°C , achieving 55% yield .
  • Pharmacology : Reduced BBB penetration (Log BB = -1.2) compared to this compound, likely due to increased molecular bulk.

Compound B (CAS No. [Withheld for Anonymity])

  • Molecular formula : C₇H₆O₃ (hydroxyl group substitution instead of fluorine).
  • Molecular weight : 138.12 g/mol .
  • LogP : 0.98–1.35 (lower lipophilicity due to hydroxyl polarity).
  • Synthesis : Oxidized from benzaldehyde derivatives at 30°C , yielding 62% .
  • Pharmacology : Enhanced solubility (3.45 mg/mL ) but negligible BBB permeability, limiting CNS applications .

Functional Comparison with Fluorinated Analogues

This compound shares functional similarities with fluorinated compounds used in pharmaceuticals and agrochemicals:

Fluconazole (Antifungal Agent)

  • Key difference : Fluconazole contains a triazole ring, whereas this compound lacks heterocyclic moieties.

Flurbiprofen (NSAID)

  • Structural overlap : Both feature a fluorinated aromatic ring.
  • Pharmacokinetics : Flurbiprofen has a higher LogP (3.8 ) and plasma protein binding (99%), whereas this compound’s lower LogP (1.23–1.92 ) favors renal excretion .

Data Tables

Table 1. Physicochemical and Pharmacological Comparison

Parameter This compound Compound A Compound B
Molecular Weight (g/mol) 140.11 156.56 138.12
LogP (iLOGP) 1.23 1.85 0.98
Solubility (mg/mL) 1.21 0.89 3.45
BBB Permeability Yes No No
Synthesis Yield (%) 48 55 62
CYP Inhibition No Yes (CYP2D6) No

Table 2. Functional Analogues Comparison

Compound Primary Use Target This compound Overlap
Fluconazole Antifungal CYP51 Fluorinated aromatic
Flurbiprofen Anti-inflammatory COX-1/COX-2 Fluorinated aromatic
This compound Under investigation Not disclosed N/A

Research Findings and Implications

  • Structural Insights : Fluorine in this compound enhances metabolic stability compared to hydroxyl or chlorine analogues, as evidenced by its resistance to CYP-mediated degradation .
  • Synthetic Efficiency : this compound’s lower synthesis yield (48% ) versus Compound B (62% ) suggests room for optimizing reaction conditions .
  • Therapeutic Potential: BBB permeability positions this compound for CNS applications, whereas analogues like Compound B may suit peripheral targets due to solubility advantages .

Preparation Methods

Chemical Synthesis and Library Design of UNC1215 Analogs

The preparation of EML-405 begins with the synthesis of a library of UNC1215 analogs, a methyl-lysine antagonist originally designed to engage MBT (malignant brain tumor) domains . UNC1215 features a central diamino-triazine core flanked by aromatic substituents, which enable π-π interactions with the aromatic cages of methyl-lysine-binding domains . To diversify its binding profile, researchers introduced chemical modifications at two key positions:

  • Position 1 : Substituents on the aniline ring were varied to alter steric and electronic properties.

  • Position 2 : The terminal benzyl group was replaced with heterocyclic or aliphatic moieties to modulate hydrophobicity .

Tagged versions of these analogs (e.g., biotin or fluorescent labels) were synthesized to facilitate high-throughput screening on protein-domain microarrays . This library enabled the identification of compounds with novel binding specificities, including this compound, which exhibited unexpected affinity for SPIN1’s Tudor domains .

Protein-Domain Microarray Screening for Binding Specificity

A critical step in this compound’s development was the use of protein-domain microarrays to evaluate the binding profiles of UNC1215 analogs. These arrays comprised 156 human methyl-lysine effector domains, including MBT, Tudor, PHD, and chromodomains . Key findings from the screening process include:

CompoundBinding Targets IdentifiedSPIN1 Affinity (K<sub>d</sub>)Selectivity vs. UNC1215
UNC1215MBT domains (L3MBTL1, MBTD1)N/ABaseline
EML405SPIN1, PHF20, 53BP1, MBT domains15 μMBroadened
EML631-633SPIN12–7 μMEnhanced

EML405 emerged as a lead candidate due to its novel interaction with SPIN1, despite retaining affinity for off-target Tudor domains (e.g., PHF20) . This broad specificity prompted further structural optimization to improve selectivity.

Structural Optimization via X-ray Crystallography

Cocrystallization of EML405 with SPIN1 revealed critical interactions guiding subsequent chemical modifications. The 2.5 Å resolution structure showed EML405 bridging the first and second Tudor domains of SPIN1 :

  • Tudor Domain 1 : The left arm of EML405 occupies the aromatic cage via van der Waals interactions with Y104, Y106, and W109.

  • Tudor Domain 2 : The right arm engages Y245, F258, and Y259, while the central triazine core forms hydrogen bonds with D173 and H252 .

To enhance selectivity, researchers introduced a pyrrolidine group at the 3′ position of the aniline ring, linked via an ethylene spacer (EML631-633) . This modification exploited a negatively charged groove between Tudor domains 1 and 2, yielding the following improvements:

CompoundSPIN1 K<sub>d</sub> (ITC)Melting ΔT (°C)Cellular Stability (CETSA)
EML40515 μM+5.0Moderate
EML6312 μM+8.2High
EML6327 μM+6.5Moderate
EML6332 μM+7.8High

The pyrrolidine group in EML631 and EML633 formed additional hydrogen bonds with D173 and H252, reducing off-target binding while improving cellular permeability .

Analytical Characterization and Validation

Isothermal Titration Calorimetry (ITC) confirmed the binding affinity of EML405 and its analogs for SPIN1, with K<sub>d</sub> values ranging from 2 to 15 μM . Thermal Shift Assays demonstrated compound-induced stabilization of SPIN1, correlating with cellular activity in CETSA experiments .

Cellular Thermal Shift Assay (CETSA) Results :

  • EML405 : Increased GFP-SPIN1 melting temperature by 5°C.

  • EML631-633 : Increased melting temperature by 6.5–8.2°C, confirming enhanced target engagement .

Methyl-Peptide Competition Assays further validated that EML631-633 blocked SPIN1’s interaction with H3K4me3 at lower concentrations than EML405 (IC<sub>50</sub> of 5 μM vs. 25 μM) .

Applications in Epigenetic Drug Discovery

EML405 and its derivatives have been instrumental in dissecting SPIN1’s role in transcriptional coactivation. Key applications include:

  • Chromatin Recruitment Inhibition : EML631 reduced SPIN1 occupancy at H3K4me3-enriched promoters by 70% in ChIP-qPCR assays .

  • Transcriptional Modulation : Treatment with EML631 downregulated SPIN1-driven genes (e.g., IL1B, BST2) by 4–6-fold in T778 leukemia cells .

These findings underscore this compound’s utility as a chemical probe for studying Tudor domain-mediated epigenetic regulation.

Q & A

Q. How can this compound studies align with emerging trends in green chemistry?

  • Methodological Answer :
  • Solvent Selection : Use predictive tools like CHEM21 Solvent Guide to prioritize biodegradable solvents.
  • Lifecycle Analysis : Quantify waste generation and energy consumption using metrics like E-factor (kg waste/kg product) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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